
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride is a chemical compound with a unique structure that includes a triazine ring substituted with an aminomethyl group and a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under controlled conditions.
Substitution Reactions: The aminomethyl group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated triazine derivative.
Butyl Chain Addition: The butyl chain is added via alkylation reactions, where a butyl halide reacts with the triazine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学的研究の応用
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 6-(Aminomethyl)-N-methyl-1,2,4-triazin-3-amine dihydrochloride
- 6-(Aminomethyl)-N-ethyl-1,2,4-triazin-3-amine dihydrochloride
- 6-(Aminomethyl)-N-propyl-1,2,4-triazin-3-amine dihydrochloride
Uniqueness
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl chain provides hydrophobic characteristics, influencing its solubility and interaction with biological membranes.
特性
分子式 |
C8H17Cl2N5 |
|---|---|
分子量 |
254.16 g/mol |
IUPAC名 |
6-(aminomethyl)-N-butyl-1,2,4-triazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N5.2ClH/c1-2-3-4-10-8-11-6-7(5-9)12-13-8;;/h6H,2-5,9H2,1H3,(H,10,11,13);2*1H |
InChIキー |
QRHCNJVKFHBYOS-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NC=C(N=N1)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)
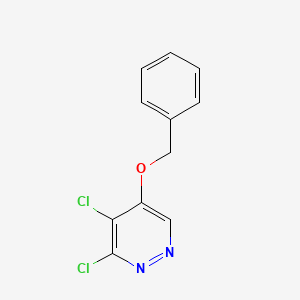
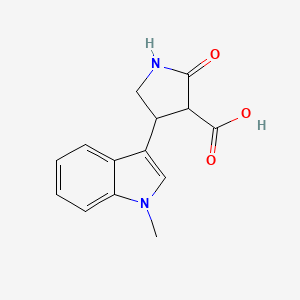
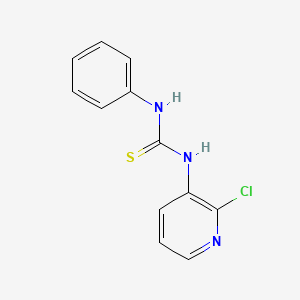
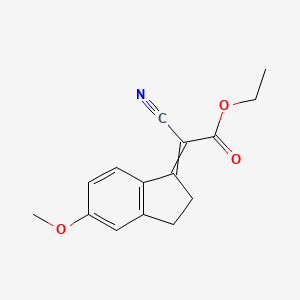
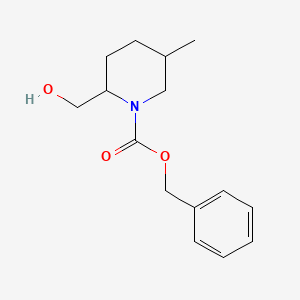


![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)

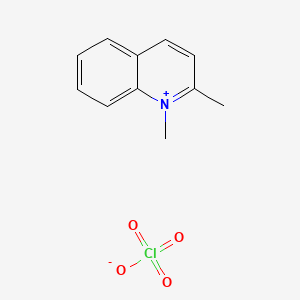
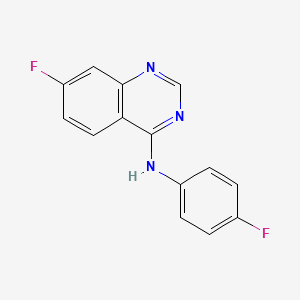
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)

